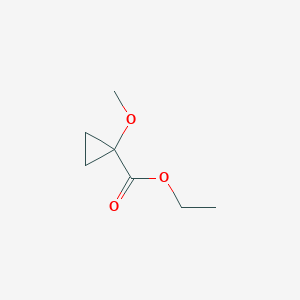
Ethyl 1-methoxycyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methoxycyclopropane-1-carboxylate is an organic compound with the molecular formula C7H12O3. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Cyclopropanecarboxylic Acid: One common synthetic route involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst to form 1-methoxycyclopropanecarboxylic acid. This intermediate is then esterified with ethanol to produce this compound.
Starting from Ethyl Cyclopropanecarboxylate: Another approach involves the methylation of ethyl cyclopropanecarboxylate using a suitable methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 1-methoxycyclopropane-1,2-dicarboxylate.
Reduction: Reduction reactions can lead to the formation of ethyl 1-methoxycyclopropane-1-carboxylic acid.
Substitution: Substitution reactions at the methoxy group can result in the formation of different derivatives, depending on the substituents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl 1-methoxycyclopropane-1,2-dicarboxylate
Reduction: Ethyl 1-methoxycyclopropane-1-carboxylic acid
Substitution: Various substituted ethyl 1-methoxycyclopropane-1-carboxylates
Scientific Research Applications
Ethyl 1-methoxycyclopropane-1-carboxylate has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Ethyl 1-methoxycyclopropane-1-carboxylate is similar to other cyclic esters and lactones, such as ethyl cyclopropanecarboxylate and ethyl 1-methylcyclopropane-1-carboxylate. its unique structure, with the methoxy group on the cyclopropane ring, sets it apart and contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Ethyl cyclopropanecarboxylate
Ethyl 1-methylcyclopropane-1-carboxylate
Ethyl 1-ethoxycyclopropane-1-carboxylate
Properties
IUPAC Name |
ethyl 1-methoxycyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-6(8)7(9-2)4-5-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKCUNFLLWYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475934 |
Source


|
| Record name | Ethyl 1-methoxycyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426828-30-0 |
Source


|
| Record name | Ethyl 1-methoxycyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














